molecular formula C9H12N6O2 B1402003 N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide CAS No. 1379811-56-9

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide

Cat. No. B1402003
M. Wt: 236.23 g/mol
InChI Key: LZUVDCBBUFSLHY-UHFFFAOYSA-N
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Description

“N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide” is a chemical compound with the molecular formula C9H12N6O2 . It is also known as Guanidine, N-(aminoiminomethyl)-N’-(4-methyl-3-nitrophenyl)- .


Physical And Chemical Properties Analysis

“N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide” has a molecular weight of 236.23 . Some of its physical and chemical properties include a density of 1.6±0.1 g/cm3, a boiling point of 494.0±47.0 °C at 760 mmHg, and a flash point of 252.6±29.3 °C . It has 8 H bond acceptors, 6 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Photosensitive Protecting Groups in Synthetic Chemistry

The utility of photosensitive protecting groups, including those derived from nitrophenyl compounds, in synthetic chemistry, is well-documented. These groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, offer innovative pathways for protecting sensitive chemical moieties during synthesis, allowing for precise control over the chemical reactions. The development and application of these groups show promise for advancing synthetic methodologies and creating more efficient synthesis processes (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Atmospheric Nitrophenols and Environmental Impact

Research on nitrophenols, including 3-nitrophenyl derivatives, highlights their significance in understanding atmospheric chemistry and environmental pollution. Nitrophenols are formed through various processes, including combustion and atmospheric reactions, and play a role in air quality and environmental health. Studies focusing on the sources, formation mechanisms, and environmental fate of nitrophenols are crucial for developing strategies to mitigate air pollution and protect ecosystem health (M. Harrison et al., 2005).

Environmental Fate and Effects of Specific Nitrophenyl Compounds

The environmental impact and fate of specific nitrophenyl compounds, such as 3-trifluoromethyl-4-nitrophenol (TFM), have been studied in the context of their use in controlling invasive species in aquatic environments. Research indicates that while these compounds have targeted effects on invasive species, their environmental footprint is transient, highlighting the importance of understanding the ecological consequences of chemical interventions in natural water bodies (T. Hubert, 2003).

Advances in Neuroprotective Potential of Nitrophenyl Derivatives

In the field of neurology, derivatives of nitrophenyl compounds have been explored for their neuroprotective properties. Studies on compounds like 3-N-Butylphthalide and its nitrophenyl derivatives demonstrate promising effects in treating neurological conditions such as ischemic stroke and degenerative diseases. These findings suggest that nitrophenyl derivatives could play a significant role in developing new therapeutic approaches for neurological disorders (I. Abdoulaye & Yijing Guo, 2016).

properties

IUPAC Name

1-(diaminomethylidene)-2-(4-methyl-3-nitrophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-5-2-3-6(4-7(5)15(16)17)13-9(12)14-8(10)11/h2-4H,1H3,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUVDCBBUFSLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183948
Record name Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide

CAS RN

1379811-56-9
Record name Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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